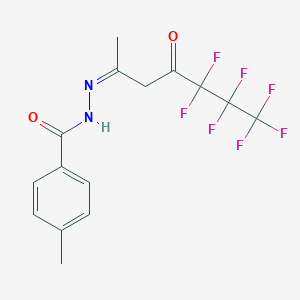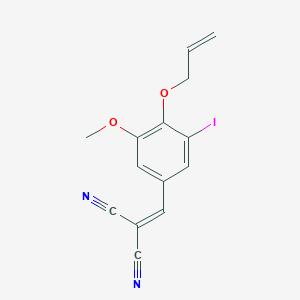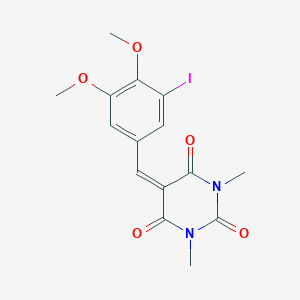
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.4 g/mol This compound features a piperazine ring substituted with a mesitylsulfonyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:
Step 1: Mesitylsulfonyl chloride reacts with piperazine in the presence of a base.
Step 2: The resulting intermediate is then reacted with ethanol to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of mesitylsulfonylpiperazine carboxylic acid.
Reduction: Formation of mesitylpiperazine ethanol.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The mesitylsulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethanol moiety can facilitate solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol
- 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol
- 2-(4-(4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
IUPAC Name |
2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-13(2)15(14(3)11-12)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDXSPXPVSPLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(14-Propionyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)-1-propanone](/img/structure/B404754.png)
![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)

![[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone](/img/structure/B404761.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404765.png)
![4-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B404768.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B404769.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404771.png)

![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404774.png)


